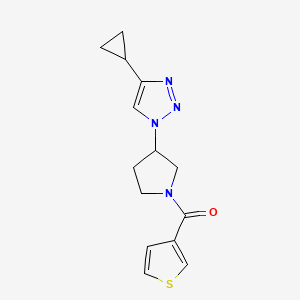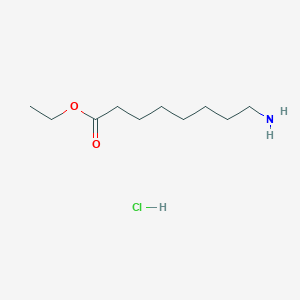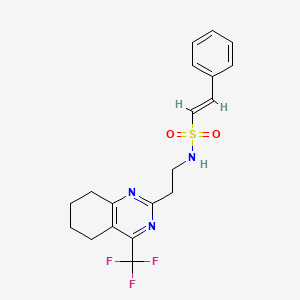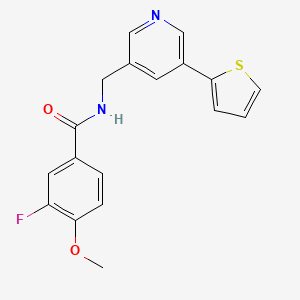![molecular formula C14H18FN3O4S B2451874 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034335-63-0](/img/structure/B2451874.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a chemical compound of interest in various scientific domains due to its unique structural features. This compound incorporates a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves several synthetic steps:
Synthesis of the Fluorinated Benzothiadiazole Core: : Starting with commercially available precursors, the fluorinated benzothiadiazole is synthesized through a sequence of halogenation, nitration, and sulfonation reactions. Reaction conditions usually involve specific solvents such as chloroform or dichloromethane and temperature control to achieve desired yields.
Formation of the Tetrahydrofuran Carboxamide Moiety: : This involves the coupling of the tetrahydrofuran derivative with the appropriate carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and N,N'-dimethylaminopyridine (DMAP). The reaction is carried out under inert atmosphere conditions to avoid oxidation.
Industrial Production Methods
Industrial-scale production may incorporate similar synthetic strategies but optimized for higher efficiency and yield. This may include the use of continuous flow reactors for better reaction control and scaling up the use of catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, forming sulfoxides and sulfones under controlled conditions.
Reduction: : Reduction reactions may target the nitro groups if present, converting them to amines using hydrogenation over catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Palladium on carbon with hydrogen gas.
Substitution Reagents: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for deprotonation followed by alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction of nitro groups.
Functionalized Derivatives: through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound's unique electronic properties due to its fluorinated and sulfur-containing moieties make it an attractive candidate for designing organic semiconductors and catalysts.
Biology
Its potential bioactivity is of interest in medicinal chemistry. Research suggests it could be a lead compound for developing new drugs targeting specific enzymes or receptors due to its structural resemblance to known bioactive molecules.
Medicine
In medicine, its structural features may contribute to anticancer, antimicrobial, or antiviral activities. Studies are ongoing to evaluate its efficacy and safety in various therapeutic applications.
Industry
In the industrial domain, this compound might be utilized in the fabrication of materials with specialized properties such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide exerts its effects largely depends on its target application.
Molecular Targets and Pathways
Enzymatic Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, leading to reduced activity.
Receptor Modulation: : It could modulate receptor functions either as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide: shares similarities with other fluorinated benzothiadiazole derivatives.
6-fluoro-3-methylbenzothiadiazole: : A precursor in the synthetic pathway.
Fluorobenzothiazoles: : Structurally related compounds with comparable electronic properties.
Tetrahydrofuran derivatives: : Compounds with similar cyclic ether structures contributing to solubility and stability characteristics.
Highlighting Uniqueness
This compound is unique due to its specific combination of a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety. This structural uniqueness lends it distinct electronic properties and potential bioactivities not commonly found in other related compounds.
Enjoy diving into the intricate details of chemistry!
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-17-12-3-2-11(15)8-13(12)18(23(17,20)21)6-5-16-14(19)10-4-7-22-9-10/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACSFOVEFAHWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B2451793.png)


![5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2451797.png)

![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)


![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)

